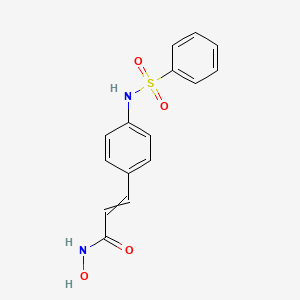
3-(4-Benzenesulfonylaminophenyl)-N-hydroxyacrylamide
Cat. No. B8600728
Key on ui cas rn:
501682-75-3
M. Wt: 318.3 g/mol
InChI Key: XPHVJIKSPLGZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07557140B2
Procedure details


To a mixture, consisting of dioxane (25 ml), methanol (3 ml), and water (1 ml), hydroxylamine hydrochloride (0.834 g, 12 mmol) and NaOH (0.960 g, 24 mmol) followed by 3-(4-benzenesulfonylamino-phenyl)-acrylic acid methyl ester (74) (1.735 g, 4.1 mmol)) were added. The resulting mixture was vigorously stirred at ambient temperature for 24 hours and evaporated under reduced pressure. The residue was mixed with warm (50° C.) water and filtered. The aqueous solution was acidified with hydrochloric acid to pH 4 and filtered. The precipitate was washed with water (2×10 ml), ethyl acetate (10 ml), and crystallised from acetonitrile (15 ml) to give title compound as a yellow solid (0.405 g, 31%). M.p. 189-191° C. 1H NMR (DMSO-d6, HMDSO) δ: 6.30 (d, 1H, J=15.8 Hz), 7.12 (d, 2H, J=86 Hz); 7.32 (d, 1H, J=15.8 Hz); 7.45 (d, 2H, J=8.4 Hz); 7.48+786 (6H, m); 9.01 (s, 1H); 10.56 (s, 1H); 10.72 (s, 1H). HPLC analysis on Zorbax SB-C18 column: impurities 1.8% (column size 4.6×150 mm; mobile phase acetonitrile—0.1% H3PO4, gradient from 30:70 to 100:0; sample concentration 1.0 mg/ml; detector UV 220 nm). Anal. Calcd for C15H14N2O4S, %: C 56.59, H 4.43, N 8.80, S 10.07. Found, %: C 56.03, H 4.24, N 8.66, S 10.02.



Name
3-(4-benzenesulfonylamino-phenyl)-acrylic acid methyl ester
Quantity
1.735 g
Type
reactant
Reaction Step Four



Name
Yield
31%
Identifiers


|
REACTION_CXSMILES
|
O1CCOCC1.Cl.[NH2:8][OH:9].[OH-].[Na+].C[O:13][C:14](=O)[CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][S:24]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)(=[O:26])=[O:25])=[CH:19][CH:18]=1>O.CO>[C:27]1([S:24]([NH:23][C:20]2[CH:21]=[CH:22][C:17]([CH:16]=[CH:15][C:14]([NH:8][OH:9])=[O:13])=[CH:18][CH:19]=2)(=[O:26])=[O:25])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.834 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
Step Three
|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
3-(4-benzenesulfonylamino-phenyl)-acrylic acid methyl ester
|
|
Quantity
|
1.735 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C=CC1=CC=C(C=C1)NS(=O)(=O)C1=CC=CC=C1)=O
|
Step Five
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was vigorously stirred at ambient temperature for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was mixed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with warm (50° C.) water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate was washed with water (2×10 ml), ethyl acetate (10 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised from acetonitrile (15 ml)
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)NC1=CC=C(C=C1)C=CC(=O)NO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.405 g | |
| YIELD: PERCENTYIELD | 31% | |
| YIELD: CALCULATEDPERCENTYIELD | 31% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
